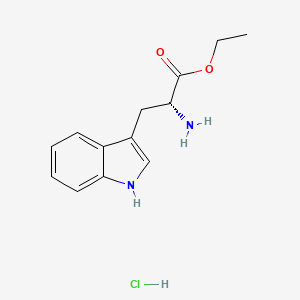

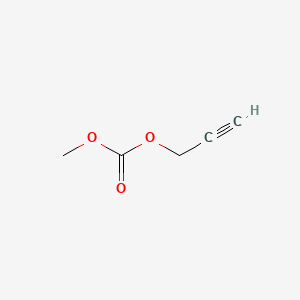

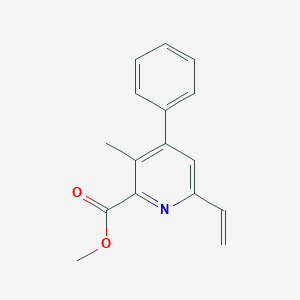

Methyl 3-methyl-4-phenyl-6-vinylpicolinate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the asymmetric Povarov reaction using 3-methyl-2-vinylindoles as a starting material leads to the formation of chiral indole-derived tetrahydroquinolines with high yields and excellent stereoselectivity . Similarly, the preparation of 3-methyl-2-isopropenyl-2-oxazolinium salts, which are easier to prepare than their vinyl analogues, indicates a strategy that could potentially be applied to the synthesis of methyl 3-methyl-4-phenyl-6-vinylpicolinate .

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using techniques such as NMR, FTIR, and X-ray crystallography. For example, the structure of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate was confirmed using these methods, which could similarly be applied to determine the structure of this compound .

Chemical Reactions Analysis

The reactivity of vinyl groups in various compounds is a key aspect of their chemistry. The polymerization and copolymerization of vinyl-containing compounds, as discussed in the context of 2-isopropenyl-2-oxazolinium salts, provide insights into the potential reactivity of the vinyl group in this compound . Additionally, the C-C coupling reactions of vinyl complexes of palladium and platinum offer theoretical insights that could predict the reactivity of the vinyl group in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The study of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate revealed its thermal stability and optical properties, which could be analogous to the properties of this compound . The fluorescent properties of 3-phenyl/pyridinyl-trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones also provide a basis for understanding the potential photophysical properties of the compound .

Applications De Recherche Scientifique

Copper-Catalyzed Intramolecular Coupling in Synthesis : The copper-catalyzed intramolecular O-vinylation process, which involves compounds similar to Methyl 3-methyl-4-phenyl-6-vinylpicolinate, has been explored for synthesizing various cyclic structures. This methodology, which includes the cyclization in various modes, has shown potential for creating diverse molecular architectures (Fang & Li, 2007).

Catalytic Asymmetric Povarov Reaction : The use of similar vinyl compounds in catalytic asymmetric Povarov reactions has been established. This method provides access to chiral indole-derived tetrahydroquinolines with high yields and excellent stereoselectivity, demonstrating its utility in the synthesis of complex organic compounds (Dai et al., 2016).

Claisen Rearrangement Studies : Studies involving the Claisen rearrangement of similar aliphatic allyl vinyl ethers have been conducted to understand the reaction mechanisms and selectivity. These findings contribute to the broader knowledge of reaction dynamics in organic synthesis (Balta et al., 2008).

Photovoltaic Applications : In the field of materials science, a polymer blend involving poly(4-vinylpyridine), a relative of this compound, has been used in photovoltaic devices. This research demonstrates the potential of vinyl-containing compounds in renewable energy technologies (Sary et al., 2010).

C-C Coupling Reactions in Organometallic Chemistry : Research on the C-C coupling reactions of vinyl complexes provides insights into reaction mechanisms and energetics in organometallic chemistry, which are crucial for the development of new catalytic processes (Ananikov et al., 2005).

DNA Binding and Biological Activity in Biochemistry : Studies on platinum(II) compounds containing methylated derivatives of phenanthrolines, similar to this compound, have explored their binding to DNA and their biological activity, contributing to the development of potential therapeutic agents (Brodie et al., 2004).

Propriétés

IUPAC Name |

methyl 6-ethenyl-3-methyl-4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-4-13-10-14(12-8-6-5-7-9-12)11(2)15(17-13)16(18)19-3/h4-10H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGIUTIZQHTYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1C(=O)OC)C=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.